N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide
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Overview
Description
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide is a synthetic compound known for its broad-spectrum fungicidal properties. It belongs to the imidazole class of fungicides and is widely used in agriculture to control various fungal diseases affecting crops, fruits, and vegetables.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of 2,4,5-trichlorophenol with ethylene oxide to form 2-(2,4,5-trichlorophenoxy)ethanol. This intermediate is then reacted with N-propylimidazole in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The final product is usually purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce primary amines or alcohols .
Scientific Research Applications
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of imidazole derivatives and their interactions with various reagents.
Biology: This compound is investigated for its antifungal properties and its potential use in controlling fungal infections in plants and animals.
Medicine: Research is ongoing to explore its potential as an antifungal agent in human and veterinary medicine.
Mechanism of Action
The compound exerts its fungicidal effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately the death of the fungal cells. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase .
Comparison with Similar Compounds
Similar Compounds
Prochloraz: Another imidazole fungicide with a similar structure and mode of action.
Clotrimazole: A widely used antifungal agent in medicine.
Miconazole: Another imidazole derivative used to treat fungal infections.
Uniqueness
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide is unique due to its specific substitution pattern on the phenoxy and imidazole rings, which imparts distinct chemical and biological properties. Its broad-spectrum activity and effectiveness at low concentrations make it a valuable tool in both agricultural and medical applications .
Properties
CAS No. |
67747-16-4 |
---|---|
Molecular Formula |
C15H16Cl3N3O2 |
Molecular Weight |
376.7 |
Purity |
95 |
Origin of Product |
United States |
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